4-(hex-5-yn-1-yl)phenol
Description
4-(Hex-5-yn-1-yl)phenol is an alkylphenol derivative featuring a terminal alkyne group (C≡C) at the fifth carbon of a six-carbon chain attached to the para position of a phenol ring. While direct experimental data on its physicochemical properties are sparse in the provided evidence, its synthesis and structural analogs are discussed in related contexts .
Properties
IUPAC Name |
4-hex-5-ynylphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O/c1-2-3-4-5-6-11-7-9-12(13)10-8-11/h1,7-10,13H,3-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFIHDTFUGTXZBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCCC1=CC=C(C=C1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(hex-5-yn-1-yl)phenol can be achieved through several methods. One common approach involves the ipso-hydroxylation of arylboronic acids. This method utilizes aqueous hydrogen peroxide as the oxidant and H₂O₂/HBr as the reagent under mild and green conditions . The reaction is scalable and can be performed at room temperature with a short reaction time.
Industrial Production Methods
Industrial production of substituted phenols, including this compound, often involves transition-metal catalyzed processes, hydroxylation of benzene, and oxidation of cumene . These methods are optimized for large-scale production, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(hex-5-yn-1-yl)phenol undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The hydroxyl group on the phenol ring is ortho and para-directing, making the aromatic ring highly reactive towards electrophilic aromatic substitution reactions.
Reduction: Quinones derived from phenols can be reduced back to hydroquinones.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens, nitrating agents, and sulfonating agents under acidic conditions.
Oxidation: Reagents such as hydrogen peroxide, oxone, and organic hypervalent iodine are used.
Reduction: Reducing agents like sodium borohydride and iron powder in water are employed.
Major Products Formed
Electrophilic Aromatic Substitution: Products include halogenated, nitrated, and sulfonated phenols.
Oxidation: Major products are quinones.
Reduction: Major products are hydroquinones.
Scientific Research Applications
4-(hex-5-yn-1-yl)phenol has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(hex-5-yn-1-yl)phenol involves its interaction with various molecular targets and pathways:
Electrophilic Aromatic Substitution: The hydroxyl group activates the aromatic ring, facilitating the attack of electrophiles at the ortho and para positions.
Oxidation and Reduction: The compound undergoes redox reactions, forming quinones and hydroquinones, which play roles in various biological processes.
Comparison with Similar Compounds
4-Hexylphenol (CAS 1987-50-4)
- Structure: A linear hexyl chain (-CH2CH2CH2CH2CH2CH3) at the para position of phenol.
- Key Differences: Lacks the terminal alkyne group, reducing reactivity in click chemistry (e.g., CuAAC reactions). Classified as an alkylphenol, a group known for endocrine-disrupting properties .
- Applications : Primarily used in surfactants and industrial processes.
4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol
- Structure: A phenol ring linked to a diphenylimidazole group.
- Key Differences: Contains an imidazole ring with extended π-conjugation, enabling nonlinear optical (NLO) properties (e.g., χ(3) = 2.26 × 10⁻⁶ esu) . Exhibits a lower bandgap (2.54 eV) due to π→π* transitions, enhancing photonic applications .
- Applications : Proposed for optical limiters and photonic devices .
1-(Hex-5-yn-1-yl)-1H-imidazole
- Structure : A hex-5-yn-1-yl chain attached to an imidazole ring.
- Key Differences: Replaces the phenol group with imidazole, altering electronic properties and coordination chemistry. Synthesized via nucleophilic substitution using NaH, with structural confirmation by NMR (e.g., terminal alkyne proton triplet at δ 2.4 ppm) .
- Applications : Intermediate in macrocyclic compound synthesis.
N-(Hex-5-yn-1-yl)-2-iodoacetamide (CAS 930800-38-7)
- Structure : Hex-5-yn-1-yl chain linked to an iodoacetamide group.
- Key Differences: Incorporates an electrophilic iodine atom, enabling alkylation reactions.
- Applications : Used in bioconjugation and peptide modification.
Structural and Functional Analysis
Reactivity
- 4-(Hex-5-yn-1-yl)phenol: The terminal alkyne enables participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a key reaction in bioconjugation and polymer chemistry .
- Alkylphenols (e.g., 4-hexylphenol): Limited to electrophilic aromatic substitution or oxidation reactions due to the absence of unsaturated bonds .
Electronic Properties
- 4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol: Demonstrates a HOMO-LUMO gap of 2.54 eV and high hyperpolarizability (γ = 2.89 × 10⁻⁶ cm²/W), critical for NLO performance .
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